molecular formula C11H12F3NO B13153899 3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine

3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine

Cat. No.: B13153899
M. Wt: 231.21 g/mol
InChI Key: UUJBVWVQMVQLQI-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine is a chemical compound with the molecular formula C11H12F3NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine typically involves the reaction of 3-(trifluoromethoxy)benzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring and the trifluoromethoxyphenyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The azetidine ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-{[3-(Difluoromethoxy)phenyl]methyl}azetidine: Similar structure but with two fluorine atoms instead of three.

    3-{[3-(Methoxy)phenyl]methyl}azetidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-[[3-(trifluoromethoxy)phenyl]methyl]azetidine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-2-8(5-10)4-9-6-15-7-9/h1-3,5,9,15H,4,6-7H2

InChI Key

UUJBVWVQMVQLQI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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